molecular formula C12H14O2S B2395134 Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate CAS No. 63131-31-7

Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate

Cat. No.: B2395134
CAS No.: 63131-31-7
M. Wt: 222.3
InChI Key: GFHOTDORUYSYLP-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate is an ester derivative featuring a 3-oxopropanoate backbone substituted with a 4-(methylthio)phenyl group at the β-position. This compound is primarily utilized as a key intermediate in synthesizing Elafibranor (a therapeutic agent for metabolic disorders), where its methylthio group enables regioselective modifications during drug development . The methylthio substituent (-SMe) contributes moderate electron-donating effects via sulfur’s lone pairs, influencing the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

ethyl 3-(4-methylsulfanylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-3-15-12(14)8-11(13)9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZARDBBEJXHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263128
Record name Ethyl 4-(methylthio)-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63131-31-7
Record name Ethyl 4-(methylthio)-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63131-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(methylthio)-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Acid Catalyst : Concentrated sulfuric acid (0.1–0.5 equiv) facilitates protonation of the carboxylic acid, enhancing electrophilicity.
  • Solvent : Anhydrous ethanol serves as both solvent and reactant.
  • Temperature : Reflux conditions (78–80°C) are maintained for 6–8 hours to ensure complete conversion.
  • Workup : The crude product is neutralized with aqueous sodium bicarbonate, extracted with dichloromethane, and purified via vacuum distillation or recrystallization.

Key Considerations

  • Yield : Typical yields range from 70–85%, contingent on acid purity and reaction duration.
  • Purity : Residual sulfuric acid necessitates thorough washing to avoid side reactions.
  • Scalability : This method is industrially viable due to straightforward purification and minimal byproducts.

Claisen Condensation of Ethyl Acetate with 4-(Methylthio)acetophenone

Claisen condensation offers a robust pathway to β-keto esters. Here, ethyl acetate reacts with 4-(methylthio)acetophenone under basic conditions to form the target compound.

Reaction Mechanism

  • Base Deprotonation : Sodium ethoxide (NaOEt) deprotonates ethyl acetate, generating an enolate.
  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-(methylthio)acetophenone.
  • Elimination : A β-keto ester is formed upon elimination of an ethoxide ion.

Optimization Parameters

  • Base : Sodium ethoxide (1.2–1.5 equiv) ensures complete enolate formation.
  • Solvent : Dry toluene or THF prevents hydrolysis of the base.
  • Temperature : Reflux at 110°C (toluene) or 66°C (THF) for 4–6 hours.
  • Yield : 60–75%, with higher purity achieved via column chromatography (silica gel, hexane/ethyl acetate).

Limitations

  • Side Reactions : Over-condensation or keto-enol tautomerism may occur, necessitating precise stoichiometry.
  • Substrate Sensitivity : Electron-donating methylthio groups enhance aryl ketone reactivity but may necessitate moderated base strength.

Grignard Acylation of Ethyl Oxalyl Chloride

This method exploits the nucleophilicity of Grignard reagents to construct the β-keto ester backbone.

Synthetic Steps

  • Grignard Reagent Formation : 4-(Methylthio)phenylmagnesium bromide is prepared by reacting 4-bromo(methylthio)benzene with magnesium in dry THF.
  • Acylation : The Grignard reagent reacts with ethyl oxalyl chloride at −78°C to form the β-keto ester.
  • Quenching : The reaction is quenched with ammonium chloride, and the product is extracted with diethyl ether.

Advantages

  • Functional Group Tolerance : Compatible with sensitive substituents due to low-temperature conditions.
  • Yield : 55–65%, with purity enhanced via fractional distillation.

Challenges

  • Moisture Sensitivity : Strict anhydrous conditions are mandatory to prevent reagent decomposition.
  • Cost : High reagent costs limit industrial applicability.

Biginelli-like Condensation for β-Keto Ester Synthesis

Adapting methodologies from pyrimidine synthesis, this approach condenses aldehydes, β-keto esters, and guanidine derivatives.

Protocol

  • Reactants : 4-(Methylthio)benzaldehyde, ethyl acetoacetate, and urea or thiourea.
  • Catalyst : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl).
  • Conditions : Reflux in ethanol (12–24 hours) yields the β-keto ester via cyclocondensation.

Outcomes

  • Yield : 50–60%, with dihydropyrimidinone byproducts requiring separation.
  • Applications : Primarily academic due to moderate efficiency but valuable for hybrid molecule synthesis.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Esterification 70–85 ≥95 High Moderate
Claisen Condensation 60–75 ≥90 Moderate Low
Grignard Acylation 55–65 ≥85 Low High
Biginelli Condensation 50–60 ≥80 Low Moderate

Key Findings

  • Esterification is optimal for industrial-scale production due to high yields and simplicity.
  • Claisen Condensation balances yield and purity but requires stringent anhydrous conditions.
  • Grignard Acylation suits lab-scale synthesis of high-purity batches despite cost constraints.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran.

    Substitution: Hydrochloric acid or sodium hydroxide; typically carried out under reflux conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Ethyl 3-(4-(methylthio)phenyl)-3-hydroxypropanoate.

    Substitution: 3-(4-(methylthio)phenyl)-3-oxopropanoic acid.

Scientific Research Applications

Key Reactions

The compound can undergo several chemical reactions:

  • Oxidation : The methylthio group can be oxidized to form sulfone derivatives.
  • Reduction : The keto group can be reduced to form corresponding alcohols.
  • Substitution : The phenyl ring can participate in electrophilic aromatic substitution reactions.

Chemistry

Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical modifications, facilitating the development of novel compounds with potential applications in various industries.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Preliminary investigations suggest that it may reduce inflammation, making it a candidate for further pharmaceutical development.

Medicine

This compound is being explored as a lead compound for new pharmaceuticals. Its derivatives have been studied for their potential use in treating conditions like diabetes and as anti-cancer agents .

Industry

The compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating various derivatives that can serve in agrochemicals and other industrial applications.

Data Table: Summary of Applications

Application AreaDescriptionExamples
ChemistryIntermediate for organic synthesisSynthesis of complex molecules
BiologyAntimicrobial and anti-inflammatory activitiesEffective against bacteria like Staphylococcus aureus
MedicinePotential lead compound for pharmaceuticalsInvestigated for diabetes treatment
IndustryProduction of specialty chemicalsUsed in agrochemicals

Case Study 1: Antimicrobial Activity

A study conducted on this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested against various strains, showing significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Research

In another investigation, derivatives of this compound were assessed for their anti-inflammatory properties using animal models. Results indicated a marked reduction in inflammation markers compared to untreated controls, suggesting further exploration into its therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the methylthio group and the keto group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Compound Name Aryl Substituent Electronic Nature Key Reactivity Insights References
Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate 4-(Methylthio)phenyl Moderate electron-donating Enhances nucleophilic attack at the ketone; critical for Elafibranor synthesis
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate 3-Nitropyridin-4-yl Strong electron-withdrawing High electrophilicity at ketone; moderate yields (45–50%) in synthesis
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-Difluorophenyl Electron-withdrawing (halogen) Increased stability and lipophilicity; versatile drug intermediate
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-Methoxyphenyl Strong electron-donating Lowers ketone reactivity; may require harsher reaction conditions
Ethyl 3-(2-chlorophenyl)-3-oxopropanoate 2-Chlorophenyl Moderate electron-withdrawing Alters regioselectivity in follow-up reactions
Ethyl 3-(methylsulfonylphenyl)-3-oxopropanoate 4-(Methylsulfonyl)phenyl Strong electron-withdrawing High polarity; impacts solubility in organic media

Biological Activity

Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a methylthio group attached to a phenyl ring, which influences its reactivity and biological activity. The compound can be represented by the following structural formula:

C13H14O3S\text{C}_{13}\text{H}_{14}\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the methylthio group enhances its binding affinity, potentially leading to inhibition or modulation of specific biochemical pathways. This compound has been studied for its antimicrobial and anticancer properties, suggesting it may act through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study found that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, with findings suggesting that it may interfere with cancer cell proliferation.

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies

  • Antimicrobial Study : A recent study tested this compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, demonstrating its potential as an antimicrobial agent.
  • Anticancer Research : In another study focusing on breast cancer cell lines, the compound was shown to significantly reduce cell viability at concentrations above 50 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.

Q & A

What are the key considerations for optimizing the synthesis of Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate?

Basic
The synthesis typically involves esterification of 3-(4-(methylthio)phenyl)-3-oxopropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Critical parameters include reaction temperature (reflux conditions), stoichiometric ratios, and catalyst concentration to maximize yield .
Advanced
Advanced optimization may involve exploring alternative catalysts (e.g., p-toluenesulfonic acid) or solvent systems (e.g., toluene vs. THF) to reduce side reactions. Kinetic studies using in-situ FTIR or HPLC can monitor intermediate formation and guide adjustments in reaction time or temperature .

How can spectroscopic techniques confirm the structural integrity of this compound?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR identifies the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and aromatic protons (δ ~7.2–7.5 ppm for the substituted phenyl ring).
  • ¹³C NMR confirms the ketone carbonyl (δ ~195–200 ppm) and ester carbonyl (δ ~165–170 ppm) .
    Advanced
    High-resolution mass spectrometry (HRMS) provides exact mass validation. X-ray crystallography can resolve stereoelectronic effects of the methylthio substituent on the phenyl ring, influencing reactivity .

What factors influence the compound’s reactivity in nucleophilic substitution reactions?

Basic
The electron-withdrawing ketone group adjacent to the ester enhances α-carbon acidity, facilitating enolate formation. Substituents on the phenyl ring (e.g., methylthio) modulate electronic effects, altering reaction rates .
Advanced
Advanced studies might explore solvent polarity effects on enolate stability or use DFT calculations to predict regioselectivity in reactions with electrophiles (e.g., alkyl halides). Controlled pH and temperature are critical to avoid hydrolysis of the ester group .

How does the methylthio substituent impact biological activity in enzyme inhibition studies?

Advanced
The methylthio group (-SMe) can enhance lipophilicity, improving membrane permeability. Its electron-donating properties may stabilize interactions with enzyme active sites (e.g., via hydrogen bonding or hydrophobic pockets). Molecular docking simulations with cytochrome P450 isoforms or kinases could validate binding modes .

What strategies are used to analyze structure-activity relationships (SAR) for analogs of this compound?

Advanced
SAR studies often involve synthesizing analogs with varied substituents (e.g., replacing -SMe with -OMe or halogens) and testing biological activity. A comparative table from literature illustrates:

Substituent PositionBioactivity (IC₅₀)Key Interaction
4-SMe (Parent)12 µMHydrophobic
4-OMe45 µMH-bonding
4-Br8 µMHalogen bonding

Data from such analogs guide pharmacophore modeling .

How can researchers address stability challenges during storage or experimental use?

Basic
Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the methylthio group. Use anhydrous solvents in reactions to avoid ester hydrolysis .
Advanced
Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation products. Adding antioxidants (e.g., BHT) may mitigate oxidative decomposition .

How are contradictions in reactivity data resolved when comparing structural analogs?

Advanced
Divergent reactivity between analogs (e.g., bromo vs. trifluoromethyl derivatives) may arise from steric or electronic differences. Computational studies (e.g., Hammett σ values) quantify substituent effects. Experimental validation via kinetic isotope effects or isotopic labeling can clarify mechanisms .

What catalytic systems are effective for asymmetric synthesis using this compound?

Advanced
Chiral catalysts (e.g., Cinchona alkaloids or BINOL-derived organocatalysts) can induce enantioselective transformations (e.g., Michael additions). Recent studies report up to 90% ee using thiourea-based catalysts under mild conditions .

Which analytical methods ensure purity for pharmacological assays?

Basic
HPLC with UV detection (λ = 254 nm) is standard. Purity >95% is required for in vitro studies.
Advanced
Chiral HPLC or SFC separates enantiomers if racemization occurs during synthesis. ICP-MS detects trace metal impurities from catalysts .

What role does this compound play in developing kinase inhibitors?

Advanced
The ketopropanoate scaffold serves as a hinge-binding motif in kinase inhibitors. Structure-based design modifies the phenyl ring to target specific ATP-binding pockets (e.g., EGFR or BRAF kinases). In vivo efficacy studies in xenograft models validate therapeutic potential .

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